molecular formula C14H22N2 B144883 1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine CAS No. 127285-09-0

1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine

Cat. No. B144883
Key on ui cas rn: 127285-09-0
M. Wt: 218.34 g/mol
InChI Key: NPGJAUWAEIPXCP-UHFFFAOYSA-N
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Patent
US05356906

Procedure details

A mixture of 1.31 g (3.8 mmoles ) of 2-[1-(2-phenylethyl)-4-piperidylmethyl]-1H-isoindole-1,3(2H)-dione (Example 2) and 0.25 mL (7.8 mmoles) of hydrazine in 20 mL of ethanol was heated under reflux for 4 hours. The solvent was removed and the residue was made basic with aqueous potassium hydroxide and extracted with chloroform to give 0.90 g of 1-(2-phenylethyl)-4-piperidinemethylamine as an oil. NMR (CDCl3): δ7.14-7.35 (m, 5H); 2.93-3.10 (d, 2H); 2.72-2.85 (m, 2H); 2.52-2.65 (m, 4H); 1.92-2.05 (t, 2H); 1.61-1.87 (m, 2H); 1.08-1.48 (m, 5H) .
Name
2-[1-(2-phenylethyl)-4-piperidylmethyl]-1H-isoindole-1,3(2H)-dione
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][N:9]2[CH2:14][CH2:13][CH:12]([CH2:15][N:16]3C(=O)C4C(=CC=CC=4)C3=O)[CH2:11][CH2:10]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NN>C(O)C>[C:1]1([CH2:7][CH2:8][N:9]2[CH2:14][CH2:13][CH:12]([CH2:15][NH2:16])[CH2:11][CH2:10]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
2-[1-(2-phenylethyl)-4-piperidylmethyl]-1H-isoindole-1,3(2H)-dione
Quantity
1.31 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCN1CCC(CC1)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0.25 mL
Type
reactant
Smiles
NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCN1CCC(CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 108.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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